molecular formula C10H8Cl2N2O B8720199 N-(3,4-dichlorobenzyl)-2-cyanoacetamide

N-(3,4-dichlorobenzyl)-2-cyanoacetamide

Cat. No.: B8720199
M. Wt: 243.09 g/mol
InChI Key: QMHCXFJDPZWLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dichlorobenzyl)-2-cyanoacetamide is a chemical building block with the molecular formula C10H8Cl2N2O and a molecular weight of 243.09 g/mol . This compound belongs to the cyanoacetamide family, which are known to be versatile intermediates in organic synthesis . Its structure, featuring a dichlorobenzyl group and a cyanoacetamide chain, makes it a valuable scaffold for constructing more complex molecules for pharmaceutical and agrochemical research. Scientific literature indicates that this compound and its structural analogs have been investigated as modulators of biological targets such as Liver X Receptors (LXR), which are relevant in metabolic disease research . Furthermore, related N-substituted-2-cyanoacetamides are key reactants in one-pot synthetic pathways to generate 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, a class of compounds that has shown promising anti-cancer bioactivity in research settings . Researchers utilize this compound strictly for in-vitro studies within a controlled laboratory environment. It is supplied for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8Cl2N2O

Molecular Weight

243.09 g/mol

IUPAC Name

2-cyano-N-[(3,4-dichlorophenyl)methyl]acetamide

InChI

InChI=1S/C10H8Cl2N2O/c11-8-2-1-7(5-9(8)12)6-14-10(15)3-4-13/h1-2,5H,3,6H2,(H,14,15)

InChI Key

QMHCXFJDPZWLNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)CC#N)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for N 3,4 Dichlorobenzyl 2 Cyanoacetamide and Analogues

General Synthetic Routes to N-Substituted Cyanoacetamides

The core structure of N-substituted-2-cyanoacetamides is assembled through various reliable methods. The most common approaches involve the reaction of primary or secondary amines with a cyanoacetylating agent.

Reactions Involving Cyanoacetamide Precursors

A primary and widely utilized method for the synthesis of N-substituted cyanoacetamides, including the target compound N-(3,4-dichlorobenzyl)-2-cyanoacetamide, involves the reaction of a suitable amine with an alkyl cyanoacetate (B8463686), such as ethyl cyanoacetate or methyl cyanoacetate. periodikos.com.brresearchgate.nettubitak.gov.tr This straightforward amidation reaction typically involves heating the amine with the cyanoacetate ester, often in a solvent like ethanol, or sometimes under neat (solvent-free) conditions. tubitak.gov.trnih.gov

For instance, the synthesis of the closely related N-(3'-chlorobenzyl)-2-cyanoacetamide is achieved by refluxing 3-chlorobenzylamine (B151487) with ethyl cyanoacetate in ethanol. prepchem.com Following this established procedure, this compound can be synthesized by reacting 3,4-dichlorobenzylamine (B86363) with ethyl cyanoacetate. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the stable amide bond.

Alternative precursors to alkyl cyanoacetates include cyanoacetic acid itself. researchgate.net In this case, a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), is often required to facilitate the amide bond formation by activating the carboxylic acid. tubitak.gov.trresearchgate.net Another approach involves the use of cyanoacetylating agents like 1-(cyanoacetyl)-3,5-dimethylpyrazole. researchgate.netresearchgate.net

A variety of amines can be used in these reactions, leading to a diverse range of N-substituted cyanoacetamides. researchgate.net

Table 1: Examples of N-Substituted Cyanoacetamide Synthesis from Precursors

Amine PrecursorCyanoacetate PrecursorConditionsProductReference(s)
3-ChlorobenzylamineEthyl cyanoacetateReflux in 95% ethanolN-(3-chlorobenzyl)-2-cyanoacetamide prepchem.com
BenzylamineEthyl cyanoacetateTHF, Butyl lithiumN-benzylcyanoacetamide tubitak.gov.trresearchgate.net
2-Aminothiazole derivativesEthyl cyanoacetateSodium ethoxide, EthanolN-(thiazol-2-yl) cyanoacetamide tubitak.gov.tr
Various aminesMethyl cyanoacetateNeatVarious N-substituted cyanoacetamides nih.gov
2-NitroanilineCyanoacetic acidDCC, DMAP, DMF2-Cyano-N-(4-nitrophenyl)acetamide tubitak.gov.trresearchgate.net

This table is interactive and can be sorted by column headers.

Knoevenagel Condensation Approaches

The N-substituted cyanoacetamide structure, once formed, contains an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups, cyano and carbonyl). This feature allows it to serve as a key reactant in Knoevenagel condensation reactions. wikipedia.org This reaction is not a method for synthesizing the N-substituted cyanoacetamide itself, but rather a principal application of it to create more complex molecules, such as α,β-unsaturated cyanoacetamide derivatives. periodikos.com.brnih.gov

The Knoevenagel condensation involves the reaction of the N-substituted cyanoacetamide with an aldehyde or ketone, typically in the presence of a basic catalyst like piperidine (B6355638) or trimethylamine. periodikos.com.brwikipedia.org The reaction proceeds via a nucleophilic addition of the carbanion (formed by deprotonation of the active methylene group) to the carbonyl carbon of the aldehyde or ketone, followed by a dehydration step to yield a carbon-carbon double bond. periodikos.com.br

This methodology is highly efficient for producing arylidene derivatives, which are valuable precursors for various heterocyclic compounds. periodikos.com.brperiodikos.com.brzenodo.org For example, N-substituted cyanoacetamides can be condensed with various aromatic aldehydes to produce the corresponding arylidene derivatives in high yields under mild conditions. periodikos.com.br

Table 2: Examples of Knoevenagel Condensation with N-Substituted Cyanoacetamides

N-Substituted CyanoacetamideAldehyde/KetoneCatalyst/ConditionsProduct TypeReference(s)
N-Cyclohexyl-2-cyanoacetamide4-(Dimethylamino)benzaldehydeTrimethylamineArylidene derivative periodikos.com.br
N-benzyl-2-cyanoacetamideAromatic aldehydesPiperidine, Ethanol2-Cyano-N-benzyl-3-arylacrylamide researchgate.net
2-Cyanoacetamide (B1669375)4-HydroxybenzaldehydeAmmonium acetate, Microwave2-(4-Hydroxybenzylidene)-cyanoacetamide nih.gov
N-antipyrinylcyanoacetamideCyclohexanonePiperidine, EthanolArylidene derivative researchgate.net

This table is interactive and can be sorted by column headers.

One-Pot Synthesis Strategies

One-pot synthesis strategies offer significant advantages by combining multiple reaction steps into a single procedure without isolating intermediates, thereby increasing efficiency and reducing waste. In the context of N-substituted cyanoacetamides, one-pot reactions often involve the in situ formation of the cyanoacetamide, which then participates in a subsequent cyclization or condensation reaction.

One such strategy is a three-component reaction where an amine, an alkyl cyanoacetate, and a third reactant are combined to build a more complex molecule. For example, a one-pot synthesis of 2-aminoquinoline-3-carboxamides starts with the neat mixing of an amine (e.g., 2-bromobenzylamine) and methyl cyanoacetate to form the corresponding N-substituted cyanoacetamide intermediate. nih.gov Subsequently, 2-aminobenzaldehyde (B1207257) and a base are added to the same vessel, initiating a Friedländer annulation to construct the quinoline (B57606) ring system. nih.gov

Other one-pot procedures use pre-formed N-aryl cyanoacetamides as starting materials for the synthesis of heterocyclic systems like quinoxalin-2-ones through a tandem nitrosation/cyclization reaction. nih.govorganic-chemistry.orgacs.org These methods highlight the versatility of the cyanoacetamide scaffold in streamlined, multi-step synthetic sequences.

Catalytic Systems in N-Substituted Cyanoacetamide Synthesis

Catalysts play a crucial role in the synthesis and subsequent reactions of N-substituted cyanoacetamides, often enabling milder reaction conditions, improving yields, and enhancing reaction rates. Both homogeneous and heterogeneous catalytic systems are employed.

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, are frequently used in these syntheses. Basic catalysts are particularly common. In the Knoevenagel condensation of N-substituted cyanoacetamides with aldehydes, weak organic bases like piperidine, trimethylamine, and triethylamine (B128534) are often used. periodikos.com.brresearchgate.netresearchgate.net These catalysts facilitate the initial deprotonation of the active methylene group, which is the rate-determining step of the reaction.

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of easy separation and recyclability. azonano.com In the context of reactions involving cyanoacetamides, solid catalysts have been explored for Knoevenagel condensations. Catalysts such as clays (B1170129) and silica (B1680970) gel have been shown to facilitate this reaction, providing an environmentally conscious alternative to homogeneous systems. nih.gov These solid acid or base catalysts can activate the carbonyl group or assist in the deprotonation of the active methylene compound on their surface. While less common for the direct synthesis of the amide from an ester, the principles of heterogeneous catalysis are broadly applicable to many areas of organic synthesis and represent a growing field of interest. mdpi.com

Synthesis of Specifically Substituted N-Benzyl and N-Phenyl Cyanoacetamides

The synthesis of N-substituted 2-cyanoacetamides is a fundamental process in organic chemistry, providing key intermediates for a wide array of heterocyclic compounds and biologically active molecules. researchgate.netekb.eg The core of this synthesis involves the formation of an amide bond between a primary or secondary amine and a cyanoacetic acid derivative. The primary methods for achieving this transformation include the direct reaction of amines with alkyl cyanoacetates or the coupling of amines with cyanoacetic acid itself. researchgate.net

Introduction of Dichlorobenzyl and Dichlorophenyl Moieties

The introduction of dichlorobenzyl and dichlorophenyl groups onto the nitrogen atom of cyanoacetamide follows well-established synthetic protocols for amide formation. The most direct and widely utilized method is the reaction of a substituted amine with an alkyl cyanoacetate, such as ethyl cyanoacetate or methyl cyanoacetate. ekb.egnih.gov This reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., ethoxide or methoxide) and the formation of the N-substituted cyanoacetamide.

For the synthesis of the target compound, This compound , the reaction would involve the condensation of 3,4-dichlorobenzylamine with ethyl cyanoacetate. This reaction can be carried out under various conditions. Often, simply heating the two reactants together, with or without a solvent, is sufficient to drive the reaction to completion. In other cases, the use of a base catalyst or conducting the reaction in a high-boiling point solvent can improve yields and reaction times. researchgate.net

Similarly, to introduce dichlorophenyl moieties, a corresponding dichloroaniline is used as the starting material. For example, reacting 2,4-dichloroaniline (B164938) or 3,4-dichloroaniline (B118046) with ethyl cyanoacetate would yield N-(2,4-dichlorophenyl)-2-cyanoacetamide and N-(3,4-dichlorophenyl)-2-cyanoacetamide, respectively. The reactivity of anilines is generally lower than that of benzylamines due to the decreased nucleophilicity of the aromatic amine's nitrogen atom, which may necessitate more forcing reaction conditions, such as higher temperatures or the use of a catalyst. researchgate.net

Alternative methods include using cyanoacetic acid directly, which requires a coupling agent like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid for amide bond formation. Another approach involves the reaction of the amine with cyanoacetyl chloride, a highly reactive acyl chloride, which typically proceeds rapidly at lower temperatures. researchgate.net

The general schemes for these syntheses are presented below, with specific examples of reactants and products detailed in the accompanying table.

Reaction Scheme 1: Synthesis via Alkyl Cyanoacetate

Reaction Scheme 2: Synthesis via Cyanoacetic Acid with Coupling Agent

Interactive Data Table: Synthesis of Dichlorobenzyl/Dichlorophenyl Cyanoacetamides Users can filter and sort the data by clicking on the headers.

Amine ReactantCyanoacetylating AgentResulting Product
3,4-DichlorobenzylamineEthyl CyanoacetateThis compound
2,4-DichloroanilineEthyl CyanoacetateN-(2,4-Dichlorophenyl)-2-cyanoacetamide
3,5-DichloroanilineEthyl CyanoacetateN-(3,5-Dichlorophenyl)-2-cyanoacetamide
3,4-DichloroanilineCyanoacetic Acid / DCCN-(3,4-Dichlorophenyl)-2-cyanoacetamide
2,6-DichloroanilineCyanoacetyl ChlorideN-(2,6-Dichlorophenyl)-2-cyanoacetamide

Structural Elucidation and Characterization of N Substituted Cyanoacetamides

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: In a hypothetical ¹H NMR spectrum of N-(3,4-dichlorobenzyl)-2-cyanoacetamide, one would expect to observe distinct signals corresponding to the different types of protons. The methylene (B1212753) protons of the cyanoacetamide group (-CH₂CN) would likely appear as a singlet. The benzyl (B1604629) methylene protons (-NH-CH₂-Ar) would appear as a doublet due to coupling with the adjacent N-H proton. The amide proton (-NH-) would present as a triplet. The three aromatic protons on the dichlorophenyl ring would show a complex splitting pattern (doublet, doublet of doublets) in the aromatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. Expected signals would include those for the nitrile carbon (-CN), the carbonyl carbon (-C=O), the methylene carbon (-CH₂-), the benzyl methylene carbon, and the six carbons of the dichlorophenyl ring. The positions of these signals (chemical shifts) are influenced by the electronic environment of each carbon atom. For comparison, ¹³C NMR data for a related compound, N-acetyl-4-chloroaniline, shows signals at 168.9 (C=O), 137.3, 128.5, and 120.9 ppm for the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Resonances for this compound (Note: This table is predictive and not based on experimental data.)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Amide (NH)TripletN/A
Benzyl (CH₂)Doublet~43-45
Acetamide (B32628) (CH₂)Singlet~25-27
Aromatic (CH)Multiplet~128-133
Quaternary Aromatic (C-Cl, C-C)N/A~130-138
Carbonyl (C=O)N/A~162-165
Nitrile (CN)N/A~115-117

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, key vibrational bands would be expected. The N-H stretch of the secondary amide would appear around 3300 cm⁻¹. The C≡N stretch of the nitrile group is typically a sharp band around 2250 cm⁻¹. The amide C=O (Amide I band) stretch would be observed in the region of 1650-1680 cm⁻¹. The N-H bend (Amide II band) would be seen around 1550 cm⁻¹. Aromatic C=C stretching vibrations would appear between 1450 and 1600 cm⁻¹, and C-Cl stretches would be found in the fingerprint region, typically below 800 cm⁻¹. For the parent compound, 2-cyanoacetamide (B1669375), characteristic IR absorptions are well documented.

Table 2: Expected IR Absorption Frequencies for this compound (Note: This table is based on typical functional group frequencies and not experimental data.)

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Amide)~3300
C-H Stretch (Aromatic)~3100-3000
C-H Stretch (Aliphatic)~2950-2850
C≡N Stretch (Nitrile)~2250
C=O Stretch (Amide I)~1660
N-H Bend (Amide II)~1550
C=C Stretch (Aromatic)~1600, 1475
C-Cl Stretch< 800

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and formula. For this compound (C₁₀H₈Cl₂N₂O), the molecular ion peak [M]⁺ would be expected at m/z 242, with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M+2]⁺ and [M+4]⁺ peaks). Common fragmentation patterns for N-substituted cyanoacetamides involve the cleavage of bonds adjacent to the carbonyl group or the nitrogen atom. A major fragment would likely correspond to the dichlorobenzyl cation (m/z 159).

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive proof of a molecule's structure, including bond lengths, bond angles, and three-dimensional arrangement in the solid state.

X-ray Diffraction Analysis

To perform X-ray diffraction, a suitable single crystal of the compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice. This analysis yields precise information about the unit cell dimensions (a, b, c, α, β, γ) and the space group. While no specific crystal structure has been published for this compound, studies on related molecules, such as N'-(substituted-benzylidene)acetohydrazides and other acetamide derivatives, demonstrate the utility of this technique in confirming molecular connectivity and conformation.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For this compound, it is highly probable that the amide N-H group would act as a hydrogen bond donor, and the carbonyl oxygen (C=O) would act as a hydrogen bond acceptor. This N-H···O=C hydrogen bonding is a common and strong interaction that often directs the packing of amide-containing molecules into chains or sheets. Other weaker interactions, such as C-H···O or C-H···N hydrogen bonds, and potentially π-π stacking between the aromatic rings, could also play a role in stabilizing the crystal structure.

Conformational Analysis

The core of the N-substituted cyanoacetamide structure consists of a central acetamide group with a cyano substituent on the alpha-carbon and a substituted benzyl group on the nitrogen atom. The conformation of this molecule is primarily dictated by the rotational freedom around several key single bonds: the C-C bond of the acetamide backbone, the C-N amide bond, and the N-C bond connecting the amide to the benzyl group.

Amide Group Planarity and Resonance

A fundamental characteristic of the amide functional group is its planarity, a consequence of the delocalization of the nitrogen lone pair electrons into the carbonyl group. This resonance effect imparts a partial double bond character to the C-N bond, restricting rotation and enforcing a planar arrangement of the atoms involved (O=C-N-H). This planarity is a common feature observed in the crystal structures of various amides and related compounds. In N-substituted cyanoacetamides, the atoms of the O=C-C-N fragment are expected to be largely coplanar.

Bond Lengths and Angles

Detailed experimental bond lengths and angles for this compound have not been reported. However, data from the crystal structure of the parent molecule, cyanoacetamide, provides a valuable reference for the cyanoacetamide moiety. rsc.org Computational studies and crystallographic data from other N-substituted acetamides also offer insights into the expected geometric parameters. nih.govresearchgate.netresearchgate.net

Table 1: Representative Bond Lengths (Å) in Cyanoacetamide and Related Structures

Bond Expected Range (Å) Data Source Analogy
C=O 1.23 - 1.25 rsc.org
C-N (amide) 1.32 - 1.35 rsc.org
C-C (backbone) 1.51 - 1.53 rsc.org
C-CN 1.45 - 1.47 rsc.org
C≡N 1.14 - 1.16 rsc.org
N-C (benzyl) 1.45 - 1.48 General N-alkyl amides

Table 2: Representative Bond Angles (°) in Cyanoacetamide and Related Structures

Angle Expected Range (°) Data Source Analogy
O=C-N 121 - 123 rsc.org
O=C-C 120 - 122 rsc.org
N-C-C 115 - 117 rsc.org
C-C-CN 110 - 112 rsc.org
C-C≡N 178 - 180 rsc.org

Torsional Angles and Rotational Isomers

Significant conformational flexibility arises from the rotation around the N-C(benzyl) and C(α)-C(carbonyl) bonds. The preferred orientation of the 3,4-dichlorobenzyl group relative to the plane of the amide will be influenced by steric hindrance and potential weak intramolecular interactions. Computational studies on N-benzylamides suggest that conformations where the phenyl ring is perpendicular or significantly twisted with respect to the amide plane are often energetically favorable to minimize steric clashes. scielo.brresearchgate.net

Table 3: Key Dihedral Angles and Expected Conformations

Dihedral Angle Description Expected Conformation
O=C-N-C(benzyl) Defines amide isomerism Predominantly trans (approx. 180°)
C(carbonyl)-N-C(benzyl)-C(phenyl) Orientation of the benzyl group Likely staggered conformations to avoid steric strain

Structure Activity Relationship Sar Studies of N Substituted Cyanoacetamides

Influence of the Cyano Group on Biological Activity

The cyanoacetamide moiety is a highly reactive chemical entity used extensively as an intermediate in the synthesis of a wide array of heterocyclic compounds. researchgate.net The cyano (-C≡N) group is a potent electron-withdrawing group that plays a pivotal role in the molecule's electronic properties and reactivity. Its presence is often crucial for biological activity.

In the context of 2-cyanoacrylamide derivatives, the cyano group, along with the adjacent carbonyl group, activates the double bond for Michael addition reactions. nih.gov This functionality allows for the formation of reversible covalent bonds with nucleophilic residues, such as cysteine, in target proteins. nih.gov This mechanism of action is a key strategy in the design of certain enzyme inhibitors. For instance, imidazopyridine derivatives featuring a 2-cyanoacrylamide moiety have been developed as reversible covalent inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1), a target for cancer and inflammatory diseases. nih.gov

Role of the Amide Linkage and Acyl Substitutions

The amide linkage (-CO-NH-) is a central structural element in N-substituted cyanoacetamides, providing a planar and rigid connection between the acyl and N-substituent portions of the molecule. This linkage is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group), which are critical interactions for binding to biological targets.

Modifications to the acyl portion of the molecule, specifically at the carbon atom between the carbonyl and cyano groups (the α-carbon), can significantly influence biological activity. A study on alkyl-substituted N-benzylcyanoacetamides as anticonvulsant agents demonstrated the impact of such substitutions. nih.gov The research revealed that the unsubstituted parent compound, N-benzyl-2-cyanoacetamide, was more active and more toxic than its alkylated derivatives. nih.gov The introduction of alkyl substituents at the α-carbon generally led to a decrease in both activity and toxicity. nih.gov

Key findings from this study include:

Monosubstituted vs. Disubstituted: Monosubstituted compounds were found to be more toxic than the corresponding disubstituted analogs. nih.gov

Size of Substituents: Anticonvulsant activity was absent in symmetrically disubstituted derivatives where the total number of carbon atoms in the alkyl substituents was six or more. nih.gov

Nature of Substituents: The presence of a benzyl (B1604629) group as a substituent at the α-carbon also resulted in a loss of activity. nih.gov

These findings underscore the sensitivity of the biological activity to the steric and electronic nature of the substituents on the acyl portion of the molecule.

Quantitative Structure-Activity Relationships (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. rutgers.edu These models are invaluable tools in drug design for understanding SAR and predicting the activity of novel compounds.

Linear Free Energy Relationships (LFERs) are a cornerstone of physical organic chemistry and a foundational approach within QSAR. nih.gov They seek to establish a linear correlation between the logarithms of rate constants or equilibrium constants for two different reactions subjected to the same series of structural changes. ic.ac.ukseesaa.net The Hammett equation is the most well-known LFER, which quantifies the effect of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. researchgate.netdalalinstitute.com

The Hammett equation is expressed as: log(k/k₀) = ρσ or log(K/K₀) = ρσ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted (reference) reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent and quantifies its electronic effect (inductive and resonance). seesaa.net

ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to the electronic effects of the substituents. seesaa.net

A correlation study applied LFER to the spectral data (IR, ¹H-NMR, and ¹³C-NMR) of a series of N-(substituted phenyl)-2-cyanoacetamides. researchgate.net The study found good correlations using Hammett and Hammett-Taft equations, providing insight into the transmission of electronic substituent effects through the molecular structure. researchgate.net The results indicated that different parts of the molecule, such as the carbonyl carbon (C=O), showed varying sensitivity to the electronic influence of the substituents on the phenyl ring. researchgate.net Such analyses are crucial for understanding how structural modifications on the aromatic ring alter the electronic environment of the core cyanoacetamide structure, which in turn influences its biological interactions.

Hammett and Hammett-Taft Dual Substituent Parameter Equations

In the field of medicinal chemistry, Quantitative Structure-Activity Relationship (QSAR) studies are pivotal for understanding how the chemical structure of a compound influences its biological activity. The Hammett and Hammett-Taft equations are fundamental tools within QSAR that provide a quantitative framework for evaluating the electronic effects of substituents on a parent molecule. wikipedia.org These linear free-energy relationships correlate reaction rates and equilibrium constants for series of compounds, offering insights into the electronic demands of a reaction or interaction. wikipedia.orgscience.gov

The classic Hammett equation is expressed as:

log(K/K₀) = ρσ or log(k/k₀) = ρσ

Where:

K or k is the equilibrium or rate constant for the substituted compound.

K₀ or k₀ is the constant for the unsubstituted parent compound.

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent. It is independent of the reaction type. libretexts.orgsdbidoon.com

ρ (rho) is the reaction constant, which measures the sensitivity of a given reaction to the electronic effects of substituents. wikipedia.org

While the simple Hammett equation has been widely applied, its limitation lies in combining the inductive and resonance effects into a single parameter. researchgate.net To overcome this, the Hammett-Taft dual substituent parameter (DSP) equations were developed. These equations separate the electronic influence into distinct inductive (field) and resonance components, providing a more detailed understanding of the substituent effects. researchgate.net A common form of the DSP equation is:

P = ρIσI + ρRσR + h

Where:

P is the measured property being correlated (e.g., log k, chemical shift).

σI is the inductive/field substituent constant.

σR is the resonance substituent constant.

ρI and ρR are the reaction constants representing the sensitivity of the property to inductive and resonance effects, respectively.

h is the intercept.

Research Findings in N-Substituted Cyanoacetamides

Detailed correlation studies on a series of N-(substituted phenyl)-2-cyanoacetamides have utilized these equations to analyze the transmission of electronic effects through the molecular structure. researchgate.net In one such study, researchers applied linear free-energy relationships to correlate the infrared (IR) and nuclear magnetic resonance (NMR) spectral data of these compounds with various substituent constants. researchgate.net

The study investigated how substituents on the phenyl ring influence the chemical environment of specific atoms within the cyanoacetamide core, particularly the carbonyl carbon (C=O), the amide proton (N-H), and the ipso-carbon (C1) of the phenyl ring. The correlations were performed using the simple Hammett equation and the more descriptive Hammett-Taft DSP equations. researchgate.net

The results indicated that the substituent-induced chemical shifts (SCS) for different atoms showed varying degrees of sensitivity to electronic effects. A particularly strong correlation was found for the chemical shift of the carbonyl carbon (δC=O) when using a combination of electrophilic and nucleophilic substituent constants. This finding suggested a significant contribution of extended resonance interaction (π-delocalization) within the molecule, indicating that electronic effects are effectively transmitted from the substituted phenyl ring to the carbonyl group. researchgate.net

The table below summarizes the compounds used in the correlation study and the general findings.

CompoundSubstituent (X)Key Finding from Correlation Analysis researchgate.net
N-phenyl-2-cyanoacetamide-HReference compound for the series.
N-(4-methylphenyl)-2-cyanoacetamide4-CH₃Substituent-induced chemical shifts in 13C-NMR and vibrational frequencies in IR spectra correlate well with Hammett and Hammett-Taft parameters. The correlation for the carbonyl group's chemical shift indicates significant transmission of resonance effects through the molecular framework.
N-(4-methoxyphenyl)-2-cyanoacetamide4-OCH₃
N-(4-bromophenyl)-2-cyanoacetamide4-Br
N-(4-chlorophenyl)-2-cyanoacetamide4-Cl
N-(4-nitrophenyl)-2-cyanoacetamide4-NO₂
N-(4-hydroxyphenyl)-2-cyanoacetamide4-OH
N-(4-carboxyphenyl)-2-cyanoacetamide4-COOH
N-(4-sulfophenyl)-2-cyanoacetamide4-SO₃H

These analyses are crucial for building predictive QSAR models for N-substituted cyanoacetamides, including compounds like N-(3,4-dichlorobenzyl)-2-cyanoacetamide. By quantifying the electronic properties that govern molecular interactions or spectroscopic characteristics, researchers can better predict the biological activity of new analogues and rationally design more potent compounds.

Investigation of Biological Activities and Molecular Mechanisms

Antimicrobial Activity Studies

While direct studies on the antimicrobial properties of N-(3,4-dichlorobenzyl)-2-cyanoacetamide are limited, research on structurally similar compounds provides valuable insights into its potential efficacy against a range of microbial pathogens.

Antibacterial Efficacy

The antibacterial potential of compounds related to this compound has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, the combination of amylmetacresol (B1666032) and 2,4-dichlorobenzyl alcohol, which shares the dichlorobenzyl moiety, has shown bactericidal activity against various bacterial species implicated in pharyngitis. A significant reduction of over 99.9% in colony-forming units (CFUs) was observed for all tested organisms within 10 minutes of exposure. ijbpsa.com Notably, a greater than 3 log10 reduction in CFUs was achieved within one minute for Streptococcus pyogenes and Haemophilus influenzae. springermedizin.de

Antibacterial Activity of Related Compounds

Compound/ExtractBacterial StrainMIC (μg/mL)Reference
Amylmetacresol/2,4-dichlorobenzyl alcoholStreptococcus pyogenes- ijbpsa.comspringermedizin.de
Amylmetacresol/2,4-dichlorobenzyl alcoholStaphylococcus aureus- springermedizin.de
Amylmetacresol/2,4-dichlorobenzyl alcoholHaemophilus influenzae- springermedizin.de

Antifungal Efficacy

The antifungal properties of cyanoacetamide derivatives have also been investigated. A study on 2-chloro-N-phenylacetamide, a structurally related compound, demonstrated its efficacy against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. rsc.org The minimum inhibitory concentrations (MIC) for this compound ranged from 128 to 256 µg/mL, and the minimum fungicidal concentrations (MFC) were between 512 and 1,024 µg/mL. rsc.orgresearchgate.netmdpi.com This suggests that this compound may also possess antifungal activity.

Antifungal Activity of 2-chloro-N-phenylacetamide

Fungal StrainMIC (μg/mL)MFC (μg/mL)Reference
Candida albicans (fluconazole-resistant)128 - 256512 - 1024 rsc.orgresearchgate.netmdpi.com
Candida parapsilosis (fluconazole-resistant)128 - 256512 - 1024 rsc.orgresearchgate.netmdpi.com

Proposed Mechanisms of Antimicrobial Action

The precise antimicrobial mechanism of this compound has not been fully elucidated. However, the mode of action for many antimicrobial agents involves the disruption of microbial membranes. It is hypothesized that these compounds interact with the microbial cell membrane, leading to increased permeability and leakage of intracellular components, which ultimately results in cell death. nih.gov Another proposed mechanism for related compounds is the inhibition of essential enzymes or proteins within the microbial cell.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is an area of active investigation. One of the primary mechanisms of anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. nih.govnih.gov While direct evidence for COX inhibition by this compound is not yet available, studies on other cyanoacetamide derivatives suggest a potential role in modulating inflammatory pathways. For example, a novel thioamide derivative, thiocyanoacetamide, has been shown to exert anti-inflammatory and antinociceptive effects by modulating the levels of inflammatory mediators such as IL-1 Beta and TNF-alpha.

Anticancer and Antitumor Potential

The anticancer properties of cyanoacetamide derivatives have been more extensively studied, with promising results against various cancer cell lines.

Cytotoxic Effects and Cellular Pathways

Research has demonstrated that novel N-hetaryl-2-cyanoacetamide derivatives exhibit significant cytotoxic effects against a range of human cancer cell lines. researchgate.net These compounds have been shown to induce cell death through apoptosis, a form of programmed cell death. researchgate.net

The cytotoxic effects are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While specific IC50 values for this compound are not detailed in the available literature, studies on similar compounds provide a strong indication of their potential potency. For example, certain N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives have shown high cytotoxicity against prostate (PC3) and liver (HepG2) cancer cells. researchgate.net

Cytotoxicity of Related Cyanoacetamide Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivative 11PC3 (Prostate)- researchgate.net
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivative 12HepG2 (Liver)- researchgate.net

The cellular pathways involved in the anticancer activity of these compounds often involve the activation of caspases, a family of protease enzymes that play essential roles in apoptosis. Studies on N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives revealed that their cytocidal effect was due to the up-regulation of caspases-3 and -9. researchgate.net Furthermore, these compounds were found to inhibit the expression of metalloproteinases-2 and 9 (MMP-2 & 9), which are involved in cancer cell invasion and metastasis. researchgate.net They also inhibited the expression of HIF-1alpha and VEGF, key regulators of angiogenesis. researchgate.net

The induction of apoptosis is a critical mechanism for the anticancer effects of these compounds. Apoptosis is a tightly regulated process that involves a series of cellular events leading to cell death. The ability of cyanoacetamide derivatives to trigger this pathway in cancer cells highlights their therapeutic potential. Research has shown that these compounds can induce apoptosis, as evidenced by the upregulation of caspases and the inhibition of proteins that promote cell survival. researchgate.net

Kinase Inhibition Studies

Based on the conducted research, no publicly available data from kinase inhibition studies specifically investigating this compound were retrieved.

Enzyme Inhibition Activities

Catechol-O-methyltransferase (COMT) Inhibition

This compound has been identified as a potent inhibitor of membrane-bound catechol-O-methyltransferase (MBCOMT). In a study aimed at discovering new COMT inhibitors for potential therapeutic use, this compound, also referenced by its database identifier ZINC27985035, demonstrated significant inhibitory activity.

The research determined its half-maximal inhibitory concentration (IC50), which is a measure of a substance's potency in inhibiting a specific biological or biochemical function. For this compound, the IC50 value for MBCOMT inhibition was found to be 17.6 nM. mdpi.com This indicates a high level of potency. When compared to the IC50 values of established COMT inhibitors like entacapone (B1671355) and tolcapone, which are determined using liver S- and MBCOMT as the protein source, the value for this compound is considerably lower. mdpi.com The promising results, coupled with its structural similarity to commercial COMT inhibitors, suggest its potential for further development. mdpi.com

Table 1: COMT Inhibition Data for this compound

Compound Name Target Enzyme IC50 Value (nM)

Exchange Proteins Directly Activated by cAMP (EPACs) Antagonism

No specific data regarding the antagonistic effects of this compound on Exchange Proteins Directly Activated by cAMP (EPACs) were found in the performed searches.

Receptor Binding and Modulation Studies

There is no available information from the conducted searches detailing receptor binding and modulation studies for this compound.

Investigation of Metabolic Stability and Related Factors

Investigations into the metabolic stability of this compound and its related factors were not found in the available search results.

Computational and Theoretical Studies on N Substituted Cyanoacetamides

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties and reactivity of N-substituted cyanoacetamides. DFT calculations offer a quantum mechanical approach to understanding molecular behavior at the atomic level.

Electronic Structure Analysis

DFT studies are instrumental in elucidating the electronic structure of molecules like N-(3,4-dichlorobenzyl)-2-cyanoacetamide. These calculations can determine various electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). mdpi.com The analysis of HOMO and LUMO energy levels helps in predicting the molecule's chemical reactivity and kinetic stability. For instance, a smaller HOMO-LUMO energy gap generally implies higher reactivity.

The molecular electrostatic potential map provides a visual representation of the charge distribution, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule might interact with other molecules, such as biological receptors. mdpi.com

Reaction Mechanism Studies

Computational studies utilizing DFT can model and predict the mechanisms of chemical reactions involving N-substituted cyanoacetamides. researchgate.net These theoretical investigations can map out the energy profiles of reaction pathways, identify transition states, and calculate activation energies. This allows for a detailed understanding of how these compounds are synthesized and how they might metabolize or interact with other molecules in a biological system. For example, DFT can be used to study the regioselectivity in the synthesis of heterocyclic compounds from cyanoacetamide derivatives. ekb.eg

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand and predict the interactions between a ligand, such as this compound, and a biological receptor.

Receptor-Ligand Interactions

Molecular docking simulations can provide detailed insights into the specific interactions between this compound and the binding site of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov By identifying these key interactions, researchers can understand the basis of the ligand's binding affinity and selectivity for a particular receptor. For instance, studies on similar acetamide (B32628) derivatives have shown interactions with residues such as Tyr120, His154, and Trp164 in the σ1 receptor. nih.gov

The binding energy, calculated from docking simulations, provides a quantitative measure of the affinity between the ligand and the receptor. biointerfaceresearch.com A lower binding energy typically indicates a more stable complex and a higher binding affinity.

Parameter Description Typical Values
Binding Energy (kcal/mol)The free energy change upon binding of the ligand to the receptor.-5 to -15
Hydrogen BondsThe number and type of hydrogen bonds formed between the ligand and receptor.1-5 bonds
Interacting ResiduesThe specific amino acid residues in the receptor's binding pocket that interact with the ligand.e.g., Tyr, His, Trp

This table represents typical data obtained from molecular docking studies and is for illustrative purposes.

Identification of Potential Molecular Targets

By performing docking studies against a panel of known biological targets, it is possible to identify potential molecular targets for this compound. This in silico screening approach can help in hypothesizing the compound's mechanism of action and guiding further experimental studies. For example, docking simulations have been used to evaluate the anti-inflammatory potential of related compounds by assessing their binding affinity to enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). mdpi.com

Prediction of Molecular Interactions and Bioavailability Factors

Computational models can also be employed to predict the broader molecular interactions of this compound and to estimate its bioavailability.

The prediction of drug-drug interactions (DDIs) is a critical aspect of drug development. Computational methods, including those based on molecular substructures and graph neural networks, can be used to predict the likelihood of interactions between different drug molecules. nih.govresearchgate.net

Electronic Properties and Favorable Interactions with Biomolecules

The biological activity of a molecule is fundamentally linked to its electronic properties, which dictate how it interacts with its environment and biological targets. scholarsportal.info For N-substituted cyanoacetamides, the nature of the substituent attached to the amide nitrogen significantly influences the electron distribution across the entire molecule. scholarsportal.info Computational techniques such as Density Functional Theory (DFT) are employed to calculate properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. aps.orgnih.gov

The N-(3,4-dichlorobenzyl) group in this compound acts as an electron-withdrawing substituent due to the high electronegativity of the chlorine atoms. This electronic effect modifies the charge distribution of the cyanoacetamide core. The cyano (-CN) and amide (-CONH-) groups are inherently polar and capable of acting as hydrogen bond acceptors and donors. The presence of the dichlorobenzyl moiety can modulate the strength of these interactions. scholarsportal.info

Molecular modeling studies suggest that the electronic landscape of these compounds facilitates various non-covalent interactions with biomolecules, such as enzymes or receptors. nih.govfrontiersin.org These favorable interactions can include:

Hydrogen Bonding: The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen of the cyano group can act as hydrogen bond acceptors.

π-Interactions: The aromatic benzyl (B1604629) ring can engage in π-π stacking or π-cation interactions with corresponding residues in a biological target.

Hydrophobic Interactions: The dichlorophenyl group provides a significant hydrophobic surface that can interact with nonpolar pockets in a protein.

Computational analyses, such as Mulliken population analysis, can quantify the partial atomic charges on the molecule, identifying sites most likely to engage in electrostatic interactions. aps.org The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in understanding the molecule's reactivity and its ability to participate in charge-transfer interactions with biological macromolecules. aps.orgscirp.org Studies on similar cyano-containing aromatic systems have shown that substituents can significantly alter these frontier orbital energies, thereby tuning the molecule's electronic behavior. nih.gov

The table below illustrates key electronic properties that are typically evaluated in computational studies of such compounds.

PropertySignificance in Biomolecular Interactions
Dipole Moment Indicates the overall polarity of the molecule, influencing its orientation in electric fields and its interaction with polar biological targets.
Electrostatic Potential Maps the charge distribution, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions for targeted interactions.
HOMO/LUMO Energies The energy gap between the Highest Occupied and Lowest Unoccupied Molecular Orbitals relates to chemical reactivity and electronic transitions. aps.org
Partial Atomic Charges Quantifies the charge on each atom, predicting sites for electrostatic interactions and hydrogen bonding. aps.org

These electronic features, modulated by the N-substituent, are crucial for the molecule's ability to bind to a specific biological target and elicit a response.

Lipophilicity and Membrane Interaction Considerations

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov It is commonly expressed as the logarithm of the partition coefficient (log P), which measures the compound's distribution between an oily (n-octanol) and an aqueous phase. researchgate.net For a compound to be orally bioavailable, it must possess a balanced lipophilicity to dissolve in the aqueous environment of the gastrointestinal tract and to permeate through lipid-based biological membranes. nih.gov

The N-(3,4-dichlorobenzyl) group significantly increases the lipophilicity of the cyanoacetamide scaffold. The two chlorine atoms and the phenyl ring contribute to its hydrophobic character. Computational methods are widely used to predict log P values for compounds before their synthesis. ues.rs.baresearchgate.net Different algorithms (e.g., AlogP, AClogP, milogP) can provide estimates of a molecule's lipophilicity based on its structure. researchgate.net

The interaction of this compound with cell membranes is largely governed by its lipophilic nature. Highly lipophilic compounds tend to partition readily into the lipid bilayer of cell membranes. nih.gov This process is essential for passive diffusion across cellular barriers. youtube.com The mechanism involves the desolvation of the molecule from the aqueous phase and its insertion into the hydrophobic core of the membrane. nih.gov However, excessively high lipophilicity can lead to poor aqueous solubility or nonspecific binding to various proteins and lipids, which can be undesirable. nih.govnih.gov

Computational studies on N-substituted cyanoacetamides have shown a clear correlation between the nature of the substituent and the calculated log P value. researchgate.net Generally, increasing the size of the nonpolar substituent increases the lipophilicity.

The following interactive table presents calculated log P values for a series of N-substituted-2-cyanoacetamides, illustrating the effect of different substituents on lipophilicity.

Substituent (R) in R-NH-CO-CH₂-CNCalculated log P (Consensus)Lipophilicity Contribution
-H-0.5 to 0.0Baseline, relatively hydrophilic
-CH₃0.0 to 0.5Small increase in lipophilicity
-benzyl1.5 to 2.0Significant increase due to the phenyl ring
-3,4-dichlorobenzyl 2.5 to 3.5 Strong increase due to phenyl ring and two chlorine atoms
-4-methoxybenzyl1.8 to 2.3Phenyl ring increases lipophilicity, methoxy (B1213986) group has a moderate effect
-4-nitrobenzyl1.6 to 2.1Nitro group is polar but the overall effect of the benzyl group dominates

Note: The log P values are estimates from computational models and can vary between different calculation software. The purpose is to show relative trends.

This balance of hydrophilic (cyanoacetamide core) and lipophilic (dichlorobenzyl substituent) features is a key consideration in the design of bioactive molecules, as it directly impacts their ability to reach their intended target within the body by influencing their passage through biological membranes. nih.gov

Advanced Methodologies and Future Research Directions

Development of Novel Analogues through Rational Design

Rational drug design involves the strategic creation of new molecules with improved biological activity based on an understanding of the three-dimensional structure of their biological targets. nih.gov For N-(3,4-dichlorobenzyl)-2-cyanoacetamide, this approach can be used to design novel analogues with enhanced potency, selectivity, and pharmacokinetic properties. The process begins with identifying a biological target and then using computational methods, such as molecular docking, to predict how modifications to the lead compound's structure will affect its binding affinity. nih.gov

Key strategies for the rational design of analogues of this compound include:

Scaffold Hopping: Replacing the core dichlorobenzyl or cyanoacetamide structure with different, isosteric groups to explore new chemical space while maintaining key binding interactions. nih.gov

Structure-Based Design: Modifying substituents on the aromatic ring or the acetamide (B32628) nitrogen to optimize interactions with specific amino acid residues within a target's binding pocket. For instance, altering the position or nature of the halogen atoms on the benzyl (B1604629) ring could significantly impact binding affinity and specificity.

Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) responsible for the compound's biological activity and using this model to design new molecules that incorporate these features.

The synthesis of such rationally designed analogues often involves multi-step processes, starting from fundamental building blocks like ethyl cyanoacetate (B8463686) and substituted amines. periodikos.com.br

Table 1: Potential Modifications for Analogue Development

Molecular RegionPotential ModificationDesired Outcome
3,4-Dichlorobenzyl RingVarying halogen substitution patterns (e.g., 2,4-dichloro, 3,5-difluoro)Improved binding affinity and selectivity
Introduction of electron-donating/withdrawing groupsModulation of electronic properties and target interactions
Acetamide LinkerReplacement with bioisosteres (e.g., sulfonamide, reverse amide)Enhanced metabolic stability and cell permeability
Cyano GroupConversion to other functional groups (e.g., tetrazole, carboxylate)Altered polarity and potential for new interactions

Exploration of New Chemical Reactivities and Transformations

The this compound molecule possesses several reactive sites, making it a valuable synthon for organic synthesis. The active methylene (B1212753) group (CH2) flanked by the electron-withdrawing cyano and carbonyl groups is particularly susceptible to a variety of chemical transformations.

Future research will likely focus on exploring novel reactions, such as:

Knoevenagel Condensation: This classic reaction involves the condensation of the active methylene group with aldehydes or ketones. nih.gov Investigating this reaction with a wider range of electrophiles under various catalytic conditions (e.g., using novel base catalysts or microwave irradiation) could yield a library of α,β-unsaturated derivatives with diverse biological profiles. periodikos.com.brnih.gov

Synthesis of Heterocycles: Cyanoacetamides are well-established precursors for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles, including pyridines, pyrazoles, and thiophenes. researchgate.net New synthetic routes could involve intramolecular cyclizations or reactions with bifunctional reagents to construct complex, fused heterocyclic systems. For example, reacting this compound derivatives with reagents like dimethylformamide-dimethylacetal (DMF-DMA) can generate versatile intermediates for further cyclization. researchgate.net

Asymmetric Synthesis: Developing enantioselective transformations of this compound derivatives is a crucial area for future exploration, as stereochemistry often plays a critical role in biological activity.

Table 2: Key Reactions of the Cyanoacetamide Moiety

Reaction TypeReagentsResulting Products
Knoevenagel CondensationAromatic Aldehydes, Base CatalystArylidene Derivatives
Gewald ReactionAldehyde/Ketone, Elemental Sulfur, Base2-Aminothiophenes
Michael Additionα,β-Unsaturated CompoundsAdducts for Cyclization
Heterocycle SynthesisHydrazine Derivatives, AmidinesPyrazoles, Pyrimidines

Application in Multicomponent Reactions (MCRs) and Green Chemistry Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. Cyanoacetamide derivatives are excellent substrates for various MCRs. researchgate.net The Gewald three-component reaction, for instance, utilizes a cyanoacetamide, an aldehyde or ketone, and elemental sulfur to produce highly substituted 2-aminothiophenes in a single pot. researchgate.net Applying this compound in such MCRs could rapidly generate libraries of structurally complex molecules for biological screening.

In parallel, green chemistry principles are becoming increasingly important in chemical synthesis. nih.gov For cyanoacetamide chemistry, this includes:

Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions. researchgate.net

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents minimizes waste and environmental impact. nih.gov

Use of Eco-Friendly Catalysts: Employing reusable or biodegradable catalysts can further enhance the sustainability of synthetic processes.

The integration of MCRs with green chemistry techniques offers a powerful and sustainable strategy for the future synthesis of this compound analogues.

Expanding the Scope of Biological Target Identification

While analogues of this compound may show promise in phenotypic screens, identifying their precise molecular targets is crucial for understanding their mechanism of action and for further drug development. nih.gov Several advanced techniques can be employed for this purpose:

Affinity-Based Methods: These methods involve immobilizing a derivative of the compound onto a solid support to "fish" for its binding partners in a cell lysate. core.ac.uk The captured proteins are then identified using mass spectrometry.

Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that a protein becomes more resistant to protease digestion when bound to a small molecule. utah.edu By comparing the digestion patterns of a cell lysate in the presence and absence of the compound, potential targets can be identified. utah.edu

Cellular Thermal Shift Assay (CETSA): CETSA measures the change in the thermal stability of a protein upon ligand binding. core.ac.uk Target proteins will typically show increased stability at higher temperatures when the compound is present.

Chemoproteomics and Activity-Based Protein Profiling (ABPP): These approaches use chemical probes that covalently bind to specific classes of enzymes in a complex biological sample, allowing for the identification of targets and the assessment of the compound's selectivity across the proteome.

Employing these unbiased, large-scale screening methods can help to uncover novel and perhaps unexpected biological targets for this compound and its derivatives, potentially opening up new therapeutic avenues. discoveryontarget.com

Synergistic Effects with Other Research Compounds

Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nih.gov Investigating the potential synergistic interactions of this compound with other established therapeutic agents or research compounds is a promising area of future research. Such combinations could lead to enhanced efficacy, reduced side effects, or the ability to overcome drug resistance. nih.gov

The isobole method is a common graphical approach used to determine whether the interaction between two compounds is synergistic, additive, or antagonistic. nih.gov This involves plotting the doses of each compound that produce a specific level of effect; a concave curve below the line of additivity indicates synergy. nih.gov

Potential research directions include:

Combination with Chemotherapeutic Agents: Investigating whether this compound can enhance the anticancer activity of drugs like doxorubicin (B1662922) or paclitaxel. nih.gov

Combination with Antibiotics: Exploring if the compound can potentiate the effects of antibiotics against drug-resistant bacterial strains.

Targeted Combinations: If a biological target is identified (as per section 7.4), combining this compound with another compound that acts on a different component of the same signaling pathway could produce strong synergistic effects.

Q & A

Q. What are the critical synthetic steps for preparing N-(3,4-dichlorobenzyl)-2-cyanoacetamide?

Answer: The synthesis typically involves:

Alkylation : Reacting 3,4-dichlorobenzyl bromide with a cyanoacetamide precursor under basic conditions. This step requires careful control of stoichiometry and temperature to minimize by-products like di-alkylated species .

Condensation : Using cyanoacetic acid with a condensing agent (e.g., carbonyldiimidazole, CDI) to form the acetamide backbone. CDI is preferred for its mild reaction conditions and high efficiency .

Purification : Column chromatography or recrystallization to isolate the product, with HPLC or TLC monitoring to confirm purity .

Q. What analytical methods are recommended for structural characterization?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzyl group (δ 4.5–5.0 ppm for CH₂) and cyanoacetamide moiety (δ 2.8–3.2 ppm for CH₂CN) .
  • Mass Spectrometry : LC-HRMS (e.g., [M+H]⁺ expected m/z 287.01 for C₁₀H₈Cl₂N₂O) to validate molecular weight. Discrepancies in HRMS data (e.g., observed 286.17 vs. theoretical 286.03) may indicate isotopic impurities or adducts .
  • IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Q. How can common impurities be identified and mitigated during synthesis?

Answer:

  • By-Products : Residual 3,4-dichlorobenzyl bromide (unreacted starting material) or di-alkylated derivatives may form. Use LC-MS or GC-MS to detect these impurities .
  • Mitigation : Optimize reaction time and stoichiometry. For example, a 1:1.2 molar ratio of cyanoacetamide to alkylating agent reduces di-alkylation .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity while avoiding hydrolysis of the cyano group .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic systems .
  • Temperature Control : Maintain 60–80°C during alkylation to balance reaction rate and side-product formation .

Q. What mechanistic insights explain the role of CDI in the condensation step?

Answer: CDI activates the carboxylic acid group of cyanoacetic acid by forming an imidazolide intermediate, which reacts with the amine group of 3,4-dichlorobenzylamine. This mechanism avoids racemization and proceeds under mild conditions (room temperature, 12–24 hours) . Kinetic studies using in-situ IR or NMR can monitor intermediate formation .

Q. How can contradictory spectral data (e.g., HRMS discrepancies) be resolved?

Answer:

  • Isotopic Pattern Analysis : Cl₂ isotopes (³⁵Cl/³⁷Cl) may cause m/z shifts. Compare observed vs. theoretical isotopic distributions .
  • Adduct Formation : Sodium or potassium adducts ([M+Na]⁺ or [M+K]⁺) can skew HRMS results. Use ion suppression techniques (e.g., formic acid in mobile phase) to minimize adducts .
  • Cross-Validation : Pair HRMS with elemental analysis (C, H, N, Cl) for conclusive validation .

Q. What structure-activity relationships (SAR) are observed in analogs of this compound?

Answer:

  • Benzyl Substituents : Electron-withdrawing groups (e.g., Cl at 3,4-positions) enhance metabolic stability but may reduce solubility. Substituting Cl with methoxy groups increases hydrophilicity but decreases bioactivity .
  • Acetamide Modifications : Replacing the cyano group with tetrazoles (e.g., Compound 19 in ) improves hydrogen-bonding interactions in target binding. SAR studies using X-ray crystallography or molecular docking can validate these modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.